molecular formula C10H15ClN2 B1472020 Cyclobutyl(pyridin-4-yl)methanamine hydrochloride CAS No. 1864060-38-7

Cyclobutyl(pyridin-4-yl)methanamine hydrochloride

Cat. No. B1472020
CAS RN: 1864060-38-7
M. Wt: 198.69 g/mol
InChI Key: OPUFNHNEYRMGQO-UHFFFAOYSA-N
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Description

“Cyclobutyl(pyridin-4-yl)methanamine hydrochloride” is a synthetic organic molecule that belongs to the class of amines. It is also known as cyclobutyl (pyridin-4-yl)methanamine dihydrochloride .


Molecular Structure Analysis

The molecular formula of “Cyclobutyl(pyridin-4-yl)methanamine hydrochloride” is C10H15ClN2. The InChI code is 1S/C10H14N2.2ClH/c11-10 (8-2-1-3-8)9-4-6-12-7-5-9;;/h4-8,10H,1-3,11H2;2*1H .


Physical And Chemical Properties Analysis

“Cyclobutyl(pyridin-4-yl)methanamine hydrochloride” is a powder . It has a molecular weight of 235.16 . The storage temperature is room temperature .

Scientific Research Applications

1. Anticonvulsant Activity

Cyclobutyl(pyridin-4-yl)methanamine hydrochloride and its derivatives have been investigated for their potential anticonvulsant activity. A study by Pandey and Srivastava (2011) synthesized a series of Schiff bases of 3-aminomethyl pyridine through condensation reactions with various aryl aldehydes/ketones and cyclic ketones. Some of these compounds exhibited significant seizures protection and anticonvulsant activity, indicating the potential therapeutic application of Cyclobutyl(pyridin-4-yl)methanamine hydrochloride derivatives in seizure management Pandey & Srivastava, 2011.

2. Photocytotoxicity and Cellular Imaging

The compound and its related structures have been utilized in the synthesis of Iron(III) complexes with photocytotoxic properties. Basu et al. (2014) studied Iron(III) complexes involving Cyclobutyl(pyridin-4-yl)methanamine hydrochloride derivatives, showing unprecedented photocytotoxicity in red light, implying its potential in medical applications such as targeted cancer therapies Basu et al., 2014.

3. Catalytic Activity

The structural analogs of Cyclobutyl(pyridin-4-yl)methanamine hydrochloride have been involved in the synthesis of various catalytic agents. For instance, Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and explored their catalytic applications, demonstrating good activity and selectivity in certain reactions Roffe et al., 2016.

4. Hydroxylation of Alkanes

Derivatives of Cyclobutyl(pyridin-4-yl)methanamine hydrochloride have been used in catalysts for selective hydroxylation of alkanes, indicating their significance in chemical synthesis and industrial applications Sankaralingam & Palaniandavar, 2014.

Safety and Hazards

The safety information includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

cyclobutyl(pyridin-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c11-10(8-2-1-3-8)9-4-6-12-7-5-9;/h4-8,10H,1-3,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUFNHNEYRMGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CC=NC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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